S-1-Propenyl-L-cysteine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-1-Propenyl-L-cysteine: is a sulfur-containing amino acid and a stereoisomer of S-allyl-L-cysteine. It is primarily found in aged garlic extract and is known for its various pharmacological properties, including immunomodulatory and antihypertensive effects . This compound has gained attention in recent years due to its potential health benefits and its presence in garlic preparations .
Preparation Methods
Synthetic Routes and Reaction Conditions: S-1-Propenyl-L-cysteine can be synthesized through the isomerization of S-allyl-L-cysteine under strong basic conditions using potassium tert-butoxide . This method was first reported in the mid-1960s and remains a common approach for obtaining this compound .
Industrial Production Methods: In industrial settings, this compound is typically produced as part of the aging process of garlic extract. The concentration of this compound increases significantly during the aging process, reaching levels comparable to those of S-allyl-L-cysteine .
Chemical Reactions Analysis
Types of Reactions: S-1-Propenyl-L-cysteine undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Oxidation: This reaction can be carried out using oxygenase enzymes, leading to the formation of sulfoxides.
Reduction: Reductive conditions can convert sulfoxides back to their corresponding sulfides.
Substitution: this compound can participate in substitution reactions, particularly with electrophiles.
Major Products: The major products formed from these reactions include sulfoxides and other sulfur-containing derivatives .
Scientific Research Applications
Chemistry: In chemistry, S-1-Propenyl-L-cysteine is studied for its unique sulfur-containing structure and its reactivity in various chemical reactions .
Biology: Biologically, this compound has been shown to exhibit immunomodulatory effects, making it a compound of interest in immunology research .
Medicine: In medicine, this compound is investigated for its potential antihypertensive properties and its ability to modulate blood pressure in hypertensive animal models .
Industry: Industrially, this compound is a valuable component of aged garlic extract, which is used in various health supplements and functional foods .
Mechanism of Action
S-1-Propenyl-L-cysteine exerts its effects through several molecular pathways. It has been shown to inhibit the lipopolysaccharide-induced expression of matrix metalloproteinase-1 by blocking the tumor necrosis factor-α converting enzyme-epidermal growth factor receptor axis in human gingival fibroblasts . Additionally, it exhibits antioxidative efficacy through a nitric oxide-dependent BACH1 signaling pathway .
Comparison with Similar Compounds
S-allyl-L-cysteine: Another sulfur-containing amino acid found in garlic, known for its pharmacological properties.
S-methyl-L-cysteine: A related compound with similar sulfur-containing structure but different biological activities.
Uniqueness: S-1-Propenyl-L-cysteine is unique due to its specific stereoisomeric form and its distinct pharmacological effects, such as its immunomodulatory and antihypertensive properties . Its presence in aged garlic extract and its ability to modulate specific molecular pathways further distinguish it from other similar compounds .
Properties
Molecular Formula |
C6H11NO2S |
---|---|
Molecular Weight |
161.22 g/mol |
IUPAC Name |
(2R)-2-amino-3-[(E)-prop-1-enyl]sulfanylpropanoic acid |
InChI |
InChI=1S/C6H11NO2S/c1-2-3-10-4-5(7)6(8)9/h2-3,5H,4,7H2,1H3,(H,8,9)/b3-2+/t5-/m0/s1 |
InChI Key |
HYGGRRPFVXHQQW-HRJJCQLASA-N |
Isomeric SMILES |
C/C=C/SC[C@@H](C(=O)O)N |
Canonical SMILES |
CC=CSCC(C(=O)O)N |
Synonyms |
S-1-propenyl-l-cysteine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.